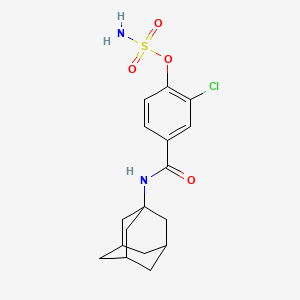
Pramocaine-d9 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramocaine-d9 (hydrochloride) is a deuterium-labeled derivative of pramocaine hydrochloride. Pramocaine hydrochloride is a topical anesthetic and antipruritic agent used in various dermatological and anorectal conditions. It works by decreasing the permeability of neuronal membranes to sodium ions, thereby blocking the initiation and conduction of nerve impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pramocaine hydrochloride involves several steps:
Reaction of parachlorophenol and brominated n-butane: under alkaline conditions to obtain 4-n-butoxychlorobenzene.
Reaction of morpholine and 3-bromopropanol: under alkaline conditions to obtain N-(3-hydroxypropyl)morpholine.
Reaction of 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine: under alkaline conditions, followed by extraction, washing, drying, and salification to obtain pramocaine hydrochloride
Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Catalytic action of alkali: to bromobenzene butyl ether with p-bromophenol and 1 NBB.
Synthesis of pramocaine base: under the catalysis of highly basic bromobenzene butyl ether and the propyl alcohol of 3 morpholine.
Conversion of pramocaine base: into pramocaine hydrochloride through salification.
Chemical Reactions Analysis
Types of Reactions: Pramocaine-d9 (hydrochloride) undergoes various chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups.
Oxidation and reduction reactions: Affecting the oxidation state of the compound.
Common Reagents and Conditions:
Alkaline conditions: For substitution reactions.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products: The major products formed from these reactions include derivatives of pramocaine with modified functional groups or oxidation states .
Scientific Research Applications
Pramocaine-d9 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of deuterium-labeled compounds.
Biology: Employed in studies involving neuronal membrane permeability and ion channel behavior.
Medicine: Investigated for its potential use in developing new anesthetic formulations with improved efficacy and reduced side effects.
Industry: Utilized in the formulation of topical anesthetics and antipruritic agents for over-the-counter and prescription medications
Mechanism of Action
Pramocaine-d9 (hydrochloride) exerts its effects by:
Inhibiting voltage-gated sodium channels: on neurons, decreasing sodium permeability into the cell.
Stabilizing neuronal membranes: and preventing ionic fluctuations needed for depolarization, thereby stopping action potential propagation
Comparison with Similar Compounds
Pramocaine (hydrochloride): The non-deuterium-labeled version of pramocaine-d9 (hydrochloride).
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to pramocaine
Uniqueness: Pramocaine-d9 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise analytical studies and potentially different pharmacokinetic properties compared to its non-labeled counterpart .
Properties
Molecular Formula |
C17H28ClNO3 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2; |
InChI Key |
SYCBXBCPLUFJID-MMEXPYJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)



![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)


![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)





